molecular formula C13H15NO5 B8559884 Ethyl 2-ethoxy-3-(4-nitrophenyl)prop-2-enoate CAS No. 515861-32-2

Ethyl 2-ethoxy-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B8559884
CAS No.: 515861-32-2
M. Wt: 265.26 g/mol
InChI Key: OLPIEKHYJZIIEX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(4-nitrophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

515861-32-2

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO5/c1-3-18-12(13(15)19-4-2)9-10-5-7-11(8-6-10)14(16)17/h5-9H,3-4H2,1-2H3

InChI Key

OLPIEKHYJZIIEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-3-(4-nitrophenyl)acrylic acid (20 g, 95.6 mmol) was suspended in DMF (200 ml). Cs2CO3 (74.9 g, 229.9 mmol) and diethyl sulphate (26.3 ml, 201 mmol) were added and dissolution was observed. After stirring for 18 hr at 18° C. water (350 ml) and ethyl acetate (250 ml) were added and the layers separated. The aqueous layer was further extracted with ethyl acetate (5×200 ml) then the combined organics were washed with water (2×200 ml), brine (2×200 ml) and dried over magnesium sulfate. The organics were concentrated to dryness to obtain ethyl 2-ethoxy-3-(4-nitrophenyl)-acrylate as an orange solid containing 3.6% by mass DMF (27.6 g wet, >100% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
74.9 g
Type
reactant
Reaction Step Two
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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